Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate is a chemical compound that belongs to a class of organic intermediates commonly used in the synthesis of various biologically active molecules. While the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butyl piperidine-1-carboxylate structures have been synthesized and studied extensively. These compounds are typically intermediates in the synthesis of pharmaceuticals, including anticancer drugs, antibacterial agents, and potential treatments for conditions such as depression and cerebral ischemia .
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate compounds involves various chemical reactions, including nucleophilic substitution, amination, condensation, and multi-step synthetic processes. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through nucleophilic substitution , while tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process . Other methods include the use of tert-butyl nitrite as a nitrosation reagent and oxidant in acylation reactions . The synthesis often requires optimization to achieve high yields and involves characterization using techniques such as NMR, MS, and FT-IR .
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using single-crystal X-ray diffraction and are further analyzed using density functional theory (DFT) calculations. The DFT studies provide insights into the stability of the molecular structure and conformations . Additionally, molecular electrostatic potential and frontier molecular orbitals are investigated to understand the electronic properties of these molecules .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate compounds participate in various chemical reactions as intermediates. For example, they are used in the synthesis of benzimidazole compounds , biologically active compounds like crizotinib , and small molecule anticancer drugs . The reactions involved in these syntheses include nucleophilic substitution, oxidation, halogenation, and elimination .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are revealed through spectroscopic and analytical techniques. The compounds are characterized by their NMR, MS, and FT-IR spectra, which provide information about their functional groups and molecular structure . The crystallographic data obtained from X-ray diffraction studies give details about the molecular geometry and intermolecular interactions . These properties are essential for understanding the reactivity and potential applications of the compounds in medicinal chemistry.
Scientific Research Applications
Synthesis and Intermediates in Drug Development
Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it is involved in the synthesis of Vandetanib, an important medication used in cancer treatment. The synthesis process typically involves steps like acylation, sulfonation, and substitution, with the structures being confirmed through MS and 1HNMR techniques. Such intermediates play a crucial role in the pharmaceutical industry, particularly in the development of cancer therapeutics (Wang, Wang, Tang, & Xu, 2015).
Role in Synthesis of Piperidine Derivatives
Piperidine derivatives, synthesized using tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate, are significant in various pharmacological contexts. For instance, the compound has been used in the synthesis of crizotinib intermediates. Crizotinib is a well-known drug used in the treatment of certain types of lung cancer. The synthesis process often involves the use of tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, demonstrating the versatility and importance of tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate in medicinal chemistry (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Application in X-Ray Crystallography and DFT Calculations
Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate is also utilized in advanced chemical research such as X-ray crystallography and density functional theory (DFT) calculations. These techniques are instrumental in determining the molecular structure and stability of organic compounds. By providing a detailed understanding of molecular conformations and electrostatic potential, this compound aids in the deeper understanding of molecular interactions, which is crucial for the development of new materials and drugs (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).
Contribution to Molecular Packing Studies
In crystallography, tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate derivatives have been studied for their molecular packing properties. These studies often reveal insights into hydrogen bonding and molecular interactions, which are fundamental for the development of new crystalline materials with specific properties. This kind of research is integral to materials science, particularly in the development of new polymers and solid-state materials (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-8-12(9-11-17)22-14-7-5-4-6-13(14)18(20)21/h4-7,12H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKRXIBPRNXHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383386 | |
Record name | tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate | |
CAS RN |
690632-03-2 | |
Record name | tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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